molecular formula C14H20N4O4 B2503907 ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1428363-35-2

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2503907
CAS RN: 1428363-35-2
M. Wt: 308.338
InChI Key: UKKKKDJGKZTVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are used as a scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a 3+2 annulation method, which is an effective route for the direct synthesis of substituted pyrazoles. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using single crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined and showed that the pyran and pyrazole rings are almost coplanar, with the phenyl ring being almost perpendicular to these two rings . The crystal structure is often stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of the amino group present in the pyrazole ring and its ability to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be evaluated through various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. These methods provide information about the compound's purity, molecular weight, and structural features . Additionally, theoretical calculations like DFT can be used to predict the electronic properties, such as HOMO/LUMO energies, and to compare them with experimental data for a better understanding of the compound's reactivity . The antioxidant properties of these compounds can also be assessed in vitro using methods like DPPH and hydroxyl radical scavenging assays .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activities

Research on related heterocyclic compounds to ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate demonstrates a broad interest in the synthesis and application of such compounds in biological activities. For instance, the preparation and reactions of heterocyclic compounds involving cyclization processes have shown to yield products with significant biocidal properties against various bacteria and fungi (Youssef et al., 2011). These studies highlight the potential of these compounds in developing antimicrobial agents.

Reaction Mechanisms and Synthesis Methods

The exploration of novel reaction pathways and synthesis methods for heterocyclic compounds has been a significant focus. For example, the unexpected reaction mechanisms involving ANRORC rearrangement and subsequent formation of complex structures have been investigated (Ledenyova et al., 2018). Additionally, microwave-assisted synthesis methods have facilitated the creation of hybrid molecules incorporating various acid moieties, revealing their potential in antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These advancements in synthesis technologies underscore the versatility and efficiency of creating heterocyclic compounds for diverse applications.

Biological Evaluation and Drug Development

The design and synthesis of novel fluoroquinolones based on the structural framework of heterocyclic compounds have been undertaken with the aim of combating Mycobacterium tuberculosis. These efforts have resulted in compounds exhibiting promising in vivo activity, comparable to established treatments (Shindikar & Viswanathan, 2005). This research area underscores the potential of heterocyclic compounds in contributing to new therapeutic agents against tuberculosis.

Antimicrobial and Antifungal Applications

The synthesis of new derivatives and their evaluation for antimicrobial and antifungal activities have been a key area of investigation. Novel compounds have shown efficacy against a range of pathogens, indicating the valuable role of heterocyclic chemistry in developing new antimicrobial strategies (Hassan, 2013). These findings provide a foundation for further exploration of these compounds in addressing resistance issues in current antimicrobial treatments.

properties

IUPAC Name

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-2-21-14(20)17-7-5-16(6-8-17)12(19)11-10-15-18-4-3-9-22-13(11)18/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKKKDJGKZTVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.